5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential therapeutic agent.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
Mode of Action
It’s known that small-molecule drugs can affect molecular pathways by targeting important proteins . These compounds can penetrate cells easily due to their low molecular weight .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that small-molecule drugs can penetrate cells easily due to their low molecular weight , which could suggest a high bioavailability for this compound.
Result of Action
It’s known that small-molecule drugs can affect the function of various proteins, including protein–protein interactions, by forming complexes with their targets .
Action Environment
It’s known that the formulation of certain compounds can be considerably protected against decomposition in the environment , which could suggest a similar behavior for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, leading to the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and recyclable catalysts is also emphasized to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce various reduced triazole compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its ethoxy group, which can influence its solubility and reactivity. This unique functional group can enhance its interaction with biological targets, making it a more effective compound in certain applications.
Properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-8-5-3-7(4-6-8)16-10(12)9(11(13)17)14-15-16/h3-6H,2,12H2,1H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJZTYUWZAAZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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